molecular formula C18H18F3N3 B2899442 N-allyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine CAS No. 338400-56-9

N-allyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine

Numéro de catalogue B2899442
Numéro CAS: 338400-56-9
Poids moléculaire: 333.358
Clé InChI: HMNKRZMPKAAEEV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-allyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine” is a chemical compound with the molecular formula C18H18F3N3 . It is also known as (Z)-N’‘-phenyl-N’-(prop-2-en-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}guanidine .

Mécanisme D'action

L-745,870 is a selective antagonist of the N-allyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine receptor. The this compound receptor is a G protein-coupled receptor that is widely distributed throughout the central and peripheral nervous systems. The activation of the this compound receptor by its endogenous ligand, substance P, has been implicated in various physiological and pathological processes, including pain perception, inflammation, anxiety, and depression. By blocking the activity of the this compound receptor, L-745,870 can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
L-745,870 has been shown to modulate various physiological and biochemical processes. In preclinical studies, L-745,870 has been shown to reduce anxiety-like behaviors and drug-seeking behavior. Additionally, L-745,870 has been shown to reduce inflammation and pain perception in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

L-745,870 has several advantages and limitations for lab experiments. One advantage is its selectivity for the N-allyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine receptor, which allows for the specific modulation of this compound receptor activity. Additionally, L-745,870 has been extensively studied in preclinical models, providing a wealth of information on its pharmacological properties. However, one limitation of L-745,870 is its potential off-target effects, which may complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the study of L-745,870. One direction is the development of more selective and potent N-allyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine receptor antagonists. Additionally, further studies are needed to elucidate the potential therapeutic applications of L-745,870 in various diseases, including depression, anxiety, and substance abuse disorders. Finally, the development of novel delivery methods for L-745,870 may enhance its therapeutic efficacy and reduce potential adverse effects.

Méthodes De Synthèse

L-745,870 can be synthesized using a multi-step process. The first step involves the reaction of 3-(trifluoromethyl)benzylamine with phenyl isocyanate, resulting in the formation of N-(3-(trifluoromethyl)benzyl)phenylurea. The second step involves the reaction of N-(3-(trifluoromethyl)benzyl)phenylurea with allyl isocyanate, resulting in the formation of N-allyl-N-(3-(trifluoromethyl)benzyl)phenylurea. The final step involves the reaction of N-allyl-N-(3-(trifluoromethyl)benzyl)phenylurea with guanidine hydrochloride, resulting in the formation of L-745,870.

Applications De Recherche Scientifique

L-745,870 has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and substance abuse disorders. In preclinical studies, L-745,870 has been shown to reduce anxiety-like behaviors in rodents and non-human primates. Additionally, L-745,870 has been shown to reduce drug-seeking behavior in rodents, suggesting its potential use in the treatment of substance abuse disorders.

Propriétés

IUPAC Name

1-phenyl-3-prop-2-enyl-2-[[3-(trifluoromethyl)phenyl]methyl]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3/c1-2-11-22-17(24-16-9-4-3-5-10-16)23-13-14-7-6-8-15(12-14)18(19,20)21/h2-10,12H,1,11,13H2,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNKRZMPKAAEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=NCC1=CC(=CC=C1)C(F)(F)F)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.